

# 3-Propylcyclopentanone CAS number and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Propylcyclopentanone**

Cat. No.: **B2565938**

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## A Technical Guide to 3-Propylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Propylcyclopentanone**, including its chemical identity, physicochemical properties, a proposed synthetic route, and a discussion of the potential biological significance of the broader class of alkylated cyclopentanones.

## Chemical Identity and Properties

**3-Propylcyclopentanone** is a cyclic ketone with a propyl substituent at the third position of the cyclopentane ring.

IUPAC Name: 3-propylcyclopentan-1-one[[1](#)]

CAS Number: 82322-93-8[[1](#)]

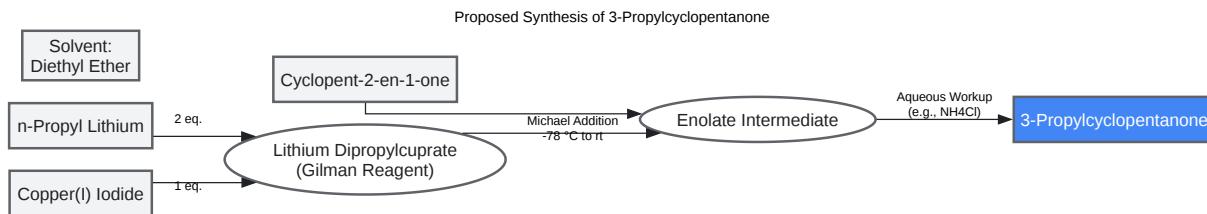
The following table summarizes the key computed physicochemical properties of **3-Propylcyclopentanone**.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	<a href="#">[1]</a>
Molecular Weight	126.20 g/mol	<a href="#">[1]</a>
XLogP3-AA	1.9	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>
Rotatable Bond Count	2	<a href="#">[1]</a>
Exact Mass	126.104465066 Da	<a href="#">[1]</a>
Topological Polar Surface Area	17.1 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	9	<a href="#">[1]</a>
Complexity	107	<a href="#">[1]</a>

## Proposed Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of **3-propylcyclopentanone** is not readily available in the surveyed literature, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles, specifically the Michael addition to a cyclopentenone.

A common method for the synthesis of 3-alkylcyclopentanones involves the conjugate addition of an organometallic reagent to an  $\alpha,\beta$ -unsaturated ketone. In this case, cyclopent-2-en-1-one can serve as the starting material, and a propyl group can be introduced using an appropriate organocuprate reagent.



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Caption: Proposed synthesis of **3-Propylcyclopentanone** via Michael addition.

## Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of **3-propylcyclopentanone** based on the workflow described above. Note: This is a representative protocol and has not been optimized for this specific transformation. Appropriate safety precautions should be taken when handling organolithium reagents and other hazardous materials.

### Materials:

- Cyclopent-2-en-1-one
- n-Propyl lithium solution in hexanes
- Copper(I) iodide (CuI)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware for anhydrous reactions (e.g., Schlenk line, oven-dried flasks)

**Procedure:**

- Preparation of the Gilman Reagent (Lithium Dipropylcuprate):
  - In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether.
  - Cool the suspension to -78 °C using a dry ice/acetone bath.
  - Slowly add two equivalents of n-propyl lithium solution to the stirred suspension.
  - Allow the mixture to stir at -78 °C for approximately 30 minutes, during which the Gilman reagent will form.
- Michael Addition:
  - To the freshly prepared Gilman reagent at -78 °C, add one equivalent of cyclopent-2-en-1-one dissolved in anhydrous diethyl ether dropwise.
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
- Workup and Purification:
  - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
  - Extract the aqueous layer with diethyl ether.
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - The crude product can be purified by flash column chromatography on silica gel to yield pure **3-propylcyclopentanone**.

# Potential Biological Significance and Applications in Drug Development

While there is a lack of specific biological activity data for **3-propylcyclopentanone**, the broader class of cyclopentanone and cyclopentenone derivatives has been a subject of interest in medicinal chemistry.

- Cyclopentenone Prostaglandins: A well-known class of biologically active molecules, cyclopentenone prostaglandins, exhibit anti-inflammatory, anti-neoplastic, and anti-viral properties.<sup>[2]</sup> Their activity is often attributed to the reactive  $\alpha,\beta$ -unsaturated carbonyl group in the cyclopentenone ring.<sup>[2]</sup>
- Cyclopentenediones: These compounds, found as secondary metabolites in various organisms, have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.<sup>[3][4]</sup>
- Alkylated Cyclopentanones as Synthetic Intermediates: The cyclopentanone scaffold is a common structural motif in many natural products and synthetic pharmaceuticals. Alkylated cyclopentanones, such as **3-propylcyclopentanone**, can serve as valuable building blocks for the synthesis of more complex and biologically active molecules.

Given the biological activities observed in related structures, **3-propylcyclopentanone** could be a target for screening in various biological assays, particularly in the areas of inflammation and oncology. Its synthesis provides a scaffold that can be further functionalized to explore structure-activity relationships.

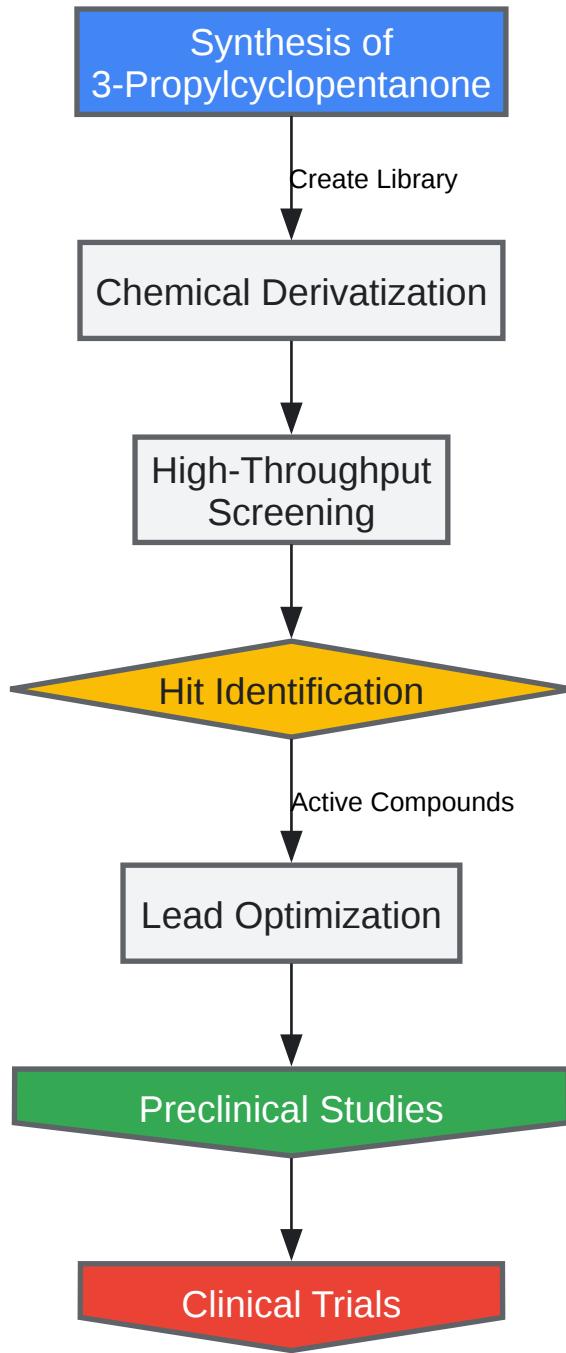
## Spectroscopic Data

Specific, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for **3-propylcyclopentanone** are not readily available in public databases. For research purposes, it would be necessary to acquire this data on a synthesized and purified sample. The expected characteristic signals would include a strong carbonyl stretch in the IR spectrum (around  $1740\text{ cm}^{-1}$ ) and signals corresponding to the propyl and cyclopentyl protons and carbons in the NMR spectra.

## Logical Relationships in Drug Discovery

The potential role of **3-propylcyclopentanone** in a drug discovery workflow can be visualized as an early-stage component in the development of novel therapeutics.

#### Hypothetical Drug Discovery Workflow for 3-Propylcyclopentanone Derivatives



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Caption: A logical workflow for the potential role of **3-propylcyclopentanone** in drug discovery.

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